![molecular formula C14H19N5O3 B12088047 7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a tetrahydrofurodioxol ring system with a pyrrolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesisThe final step involves the formation of the pyrrolopyrimidine core through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Shares the pyrrolopyrimidine core but lacks the tetrahydrofurodioxol ring system.
2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl compounds: Similar ring system but different functional groups.
Uniqueness
The uniqueness of 7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its combination of the tetrahydrofurodioxol ring system with the pyrrolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
The compound 7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine , with CAS number 21950-36-7 , is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its mechanism of action, inhibitory effects on specific enzymes, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C13H18N6O3 |
Molecular Weight | 306.32 g/mol |
Purity | NLT 97% |
CAS Number | 21950-36-7 |
The compound is primarily studied for its inhibitory effects on Nicotinamide N-methyltransferase (NNMT) . NNMT catalyzes the methylation of nicotinamide to form N-methylnicotinamide (MNA), and its overexpression has been linked to various metabolic disorders and cancers.
Inhibition Studies
In a study published in Nature Communications, the compound showed significant inhibition of NNMT activity with an IC50 value of 0.013 μM , indicating potent activity compared to other known inhibitors . The structure-activity relationship (SAR) analysis revealed that modifications to the amino acid moiety significantly impacted the binding affinity and inhibitory potency.
Anticancer Potential
Research indicates that NNMT inhibitors like this compound may have anticancer properties due to their ability to modulate cellular metabolism. In vitro studies demonstrated that treatment with the compound resulted in a 44% reduction in cell proliferation in cancer cell lines at concentrations of 100 μM .
Case Studies
- Cell Proliferation Assay : In a study involving HSC-2 cell lines, treatment with the compound led to a significant decrease in MNA levels after 48 hours, suggesting its potential role in regulating metabolic pathways involved in cancer progression .
- Selectivity Testing : The compound was tested against other methyltransferases (PRMT1 and NSD2) at a concentration of 50 μM , showing no significant inhibition (>50% of enzyme activity remained), highlighting its selectivity for NNMT over other similar enzymes .
Summary of Findings
The biological activity of this compound can be summarized as follows:
Activity | Result |
---|---|
NNMT Inhibition | IC50 = 0.013 μM |
Cell Proliferation Reduction | 44% decrease at 100 μM |
Selectivity | No significant inhibition of PRMT1 and NSD2 |
Properties
IUPAC Name |
7-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-14(2)21-9-8(5-15)20-13(10(9)22-14)19-4-3-7-11(16)17-6-18-12(7)19/h3-4,6,8-10,13H,5,15H2,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYADAUZQBBNJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C(N=CN=C43)N)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.